Cas no 2172506-82-8 (2-{(3-methylfuran-2-yl)methylsulfanyl}ethan-1-amine)

2-{(3-methylfuran-2-yl)methylsulfanyl}ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-{(3-methylfuran-2-yl)methylsulfanyl}ethan-1-amine
- 2-{[(3-methylfuran-2-yl)methyl]sulfanyl}ethan-1-amine
- EN300-1290367
- 2172506-82-8
-
- インチ: 1S/C8H13NOS/c1-7-2-4-10-8(7)6-11-5-3-9/h2,4H,3,5-6,9H2,1H3
- InChIKey: POLIDPPCIXRZRT-UHFFFAOYSA-N
- ほほえんだ: S(CCN)CC1=C(C)C=CO1
計算された属性
- せいみつぶんしりょう: 171.07178521g/mol
- どういたいしつりょう: 171.07178521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 64.5Ų
2-{(3-methylfuran-2-yl)methylsulfanyl}ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1290367-1.0g |
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2172506-82-8 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1290367-100mg |
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2172506-82-8 | 100mg |
$678.0 | 2023-10-01 | ||
Enamine | EN300-1290367-250mg |
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2172506-82-8 | 250mg |
$708.0 | 2023-10-01 | ||
Enamine | EN300-1290367-1000mg |
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2172506-82-8 | 1000mg |
$770.0 | 2023-10-01 | ||
Enamine | EN300-1290367-2500mg |
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2172506-82-8 | 2500mg |
$1509.0 | 2023-10-01 | ||
Enamine | EN300-1290367-10000mg |
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2172506-82-8 | 10000mg |
$3315.0 | 2023-10-01 | ||
Enamine | EN300-1290367-50mg |
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2172506-82-8 | 50mg |
$647.0 | 2023-10-01 | ||
Enamine | EN300-1290367-5000mg |
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2172506-82-8 | 5000mg |
$2235.0 | 2023-10-01 | ||
Enamine | EN300-1290367-500mg |
2-{[(3-methylfuran-2-yl)methyl]sulfanyl}ethan-1-amine |
2172506-82-8 | 500mg |
$739.0 | 2023-10-01 |
2-{(3-methylfuran-2-yl)methylsulfanyl}ethan-1-amine 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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4. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
2-{(3-methylfuran-2-yl)methylsulfanyl}ethan-1-amineに関する追加情報
2-{(3-Methylfuran-2-yl)methylsulfanyl}ethan-1-amine: A Comprehensive Overview
2-{(3-Methylfuran-2-yl)methylsulfanyl}ethan-1-amine, identified by the CAS number 2172506-82-8, is a compound of significant interest in contemporary chemical research. This compound, characterized by its unique structure and functional groups, has garnered attention for its potential applications in various fields, including pharmaceuticals and materials science. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, underscoring its importance in modern organic chemistry.
The molecular structure of 2-{(3-Methylfuran-2-yl)methylsulfanyl}ethan-1-amine comprises a methylfuran ring attached to a methylsulfanyl group, which is further connected to an ethanamine moiety. This arrangement confers the compound with distinct electronic and steric properties, making it a versatile building block in organic synthesis. Researchers have explored its reactivity under various conditions, revealing its suitability for nucleophilic substitutions and other transformations that are pivotal in drug discovery.
Recent advancements in synthetic methodologies have enabled the efficient preparation of 2-{(3-Methylfuran-2-yl)methylsulfanyl}ethan-1-amine. For instance, studies have demonstrated the use of microwave-assisted synthesis to enhance reaction rates and selectivity. Such techniques not only streamline the production process but also pave the way for large-scale manufacturing, which is crucial for industrial applications.
In terms of applications, this compound has shown promise in the development of bioactive agents. Its ability to act as a precursor in the synthesis of complex molecules has been leveraged in the creation of potential therapeutic agents targeting various diseases. For example, recent research has highlighted its role in the development of inhibitors for key enzymes involved in cancer progression, underscoring its significance in medicinal chemistry.
The physicochemical properties of 2-{(3-Methylfuran-2-yl)methylsulfanyl}ethan-1-amine have also been extensively studied. Its solubility profile, stability under different conditions, and reactivity towards common reagents have been documented, providing valuable insights for its practical use. These studies are essential for optimizing its performance in diverse chemical environments and ensuring its reliability as a reagent or intermediate.
Moreover, computational chemistry tools have been employed to predict the behavior of this compound in various scenarios. Molecular modeling studies have provided insights into its electronic structure and potential interactions with biological targets, further enhancing our understanding of its utility in drug design.
In conclusion, 2-{(3-Methylfuran-2-yl)methylsulfanyl}ethan-1-amine, with its unique structure and versatile properties, continues to be a focal point in chemical research. Its role as an intermediate in organic synthesis and its potential applications in drug development highlight its importance in advancing modern chemistry. As research progresses, this compound is expected to contribute significantly to the creation of novel compounds with therapeutic potential.
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